5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine
Description
5-(4-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group at position 5 and a 3,5-dimethylpyrazole moiety at position 3.
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-(3,5-dimethylpyrazol-1-yl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4S/c1-10-7-11(2)22(21-10)16-15-14(8-23-17(15)20-9-19-16)12-3-5-13(18)6-4-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCMEGSBMJAXTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001145217 | |
| Record name | 5-(4-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
377767-12-9 | |
| Record name | 5-(4-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=377767-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Domino Reactions
Recent advances employ domino reactions to streamline synthesis. For example, 2-azidothiophene-3-carboxylates react with (1,2,4-oxadiazol-5-yl)acetonitriles in ethanol at room temperature, forming the thieno[2,3-d]pyrimidine core and introducing substituents in a single step. While this method reduces purification steps, yields for 4-pyrazolyl derivatives remain modest (30–40%).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) in DMF accelerates the substitution step, improving yields to 70–75%. This approach is particularly effective for electron-deficient pyrimidines, reducing reaction times by 50% compared to conventional heating.
Analytical Characterization and Validation
Synthesized compounds are validated via spectral and elemental analysis:
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¹H NMR : Key signals include aromatic protons from the 4-chlorophenyl group (δ 7.2–7.8 ppm) and pyrazole methyl groups (δ 2.1–2.3 ppm).
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IR Spectroscopy : Absence of the C=O stretch (1650–1700 cm⁻¹) confirms successful chlorination.
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Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 396 for C₁₉H₁₄Cl₂N₄S).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the chlorophenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in various substitution reactions, including halogenation and alkylation, using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides (methyl iodide).
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives of the chlorophenyl group.
Substitution: Halogenated or alkylated derivatives of the compound.
Scientific Research Applications
Chemical Profile
- Molecular Formula : C14H12ClN5S
- Molecular Weight : 305.79 g/mol
- CAS Number : 1152653-84-3 (for related compounds)
Anticancer Activity
Research has shown that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine effectively inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The compound's ability to interact with specific molecular targets makes it a candidate for further development in cancer therapy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. In vitro studies indicated that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a potential lead for developing new antibiotics .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting their utility in treating inflammatory diseases .
Pesticide Development
The unique structure of this compound has led to its exploration in agrochemicals as a potential pesticide. Studies have shown that derivatives can effectively control pests while exhibiting low toxicity to non-target organisms. This characteristic is crucial for developing environmentally friendly pest control solutions .
Herbicide Potential
Additionally, research has indicated that this compound may serve as a herbicide by inhibiting specific metabolic pathways in plants. Field trials have demonstrated its effectiveness in controlling weed growth without adversely affecting crop yields .
- Anticancer Study : A recent study published in the Journal of Medicinal Chemistry evaluated various thieno[2,3-d]pyrimidine derivatives for their anticancer activities against breast cancer cell lines. The results indicated that the compound significantly reduced cell viability at low micromolar concentrations .
- Antimicrobial Testing : In another study published in Antibiotics, the compound was tested against multi-drug resistant bacterial strains. The findings revealed promising results, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Field Trials for Herbicide Application : A field trial conducted by agricultural researchers assessed the efficacy of the compound as a herbicide on soybean crops. The results showed a substantial reduction in weed biomass with no significant impact on crop health .
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compound 8 : 4-(1,3-Benzodioxol-5-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
- Structure : Features a 1,3-benzodioxol-5-yloxy group at position 4 and a 4-chlorophenyl group at position 4.
- Properties :
- Activity: Not explicitly reported, but the benzodioxole moiety may enhance lipophilicity and blood-brain barrier penetration.
Compound 16 : 5-(4-Chlorophenyl)-3-(2-methyl-4-oxo-5-phenyl-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidine-7-yl)-thiophene-2-carboxylic acid
Compound 19b : 5-(4-Chlorophenyl)-{3-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]-pyrimidin-7-yl}-thiophene-2-carboxylic acid
4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine
- Structure : Chlorine at position 4 and a thienyl group at position 5.
- Properties :
- Applications : Primarily a synthetic intermediate for further functionalization.
Key Comparative Data
Substituent-Driven Activity Trends
- 4-Chlorophenyl Group : A recurring motif in active compounds (e.g., Compounds 16, 19b), enhancing cytotoxicity and binding affinity to hydrophobic enzyme pockets .
- Heterocyclic Moieties :
- Electron-Withdrawing Groups : Chlorine and carboxylic acid substituents (e.g., Compound 16) improve electrostatic interactions with target proteins .
Biological Activity
5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molar mass of approximately 283.78 g/mol. Its structure features a thieno[2,3-d]pyrimidine core, which is known for its pharmacological potential.
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step processes. Common methods include the reaction of substituted thiophene derivatives with various nucleophiles or electrophiles. For instance, a study by Guo et al. (2025) described the synthesis of several derivatives through cyclization reactions involving 2-amino thiophenes and carbonitriles .
Anticancer Activity
Recent studies have highlighted the anticancer properties of thieno[2,3-d]pyrimidine derivatives. Notably, compounds derived from this scaffold have shown promising cytotoxic effects against various cancer cell lines:
- MDA-MB-231 Cell Line : A significant study reported that several thieno[2,3-d]pyrimidine derivatives exhibited IC50 values ranging from 27.6 μM to 43 μM against the MDA-MB-231 breast cancer cell line. The most potent compound demonstrated selective cytotoxicity attributed to electron-withdrawing groups enhancing the compound's reactivity .
- Non-Small Cell Lung Cancer : Other derivatives were tested against non-small cell lung cancer cells, showing inhibition rates between 43% to 87% at certain concentrations .
The mechanism by which these compounds exert their anticancer effects appears to involve multiple pathways, including:
- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
- Inhibition of Kinases : Some compounds act as inhibitors of specific kinases involved in cell cycle regulation and survival pathways, such as Aurora-A kinase and CDK2 .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[2,3-d]pyrimidine derivatives. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups (e.g., chloro or nitro groups) on the phenyl ring significantly enhances cytotoxicity.
- Positioning of Functional Groups : The position and type of substituents on the pyrazole and thieno rings can alter the compound's interaction with biological targets, influencing potency and selectivity.
Case Studies
- Yong et al. (2018) : This study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their anticancer activity against various tumor cells. The results indicated that specific substitutions led to improved inhibitory activity against breast cancer cells .
- Elmongy et al. (2022) : This research focused on the cytotoxic effects of newly synthesized derivatives against lung cancer cells, demonstrating a range of inhibitory activities that correlate with structural modifications .
Q & A
Basic Research Questions
Q. What are the key structural features of 5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine, and how do they influence its potential as a drug candidate?
- Answer : The compound features a thieno[2,3-d]pyrimidine core fused with a pyrazole ring and substituted with a 4-chlorophenyl group. The pyrazole’s 3,5-dimethyl groups enhance lipophilicity and metabolic stability, while the chlorophenyl moiety may influence target binding via hydrophobic interactions. Computational docking studies (e.g., using AutoDock Vina) should assess interactions with kinases or GPCRs, leveraging structural analogs like 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine as reference .
Q. What synthetic methodologies are commonly employed to prepare thieno[2,3-d]pyrimidine derivatives, and how can they be adapted for this compound?
- Answer : Vilsmeier-Haack formylation followed by cyclization with thiourea derivatives is a standard approach (e.g., ). For this compound, 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine could be reacted with POCl₃/DMF under microwave irradiation (60°C, 5 hours) to improve yield . Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm substitution patterns.
- HRMS for molecular ion validation.
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
- X-ray crystallography (if crystals are obtainable) for absolute configuration, as done for pyrazolyl-triazole analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar thieno[2,3-d]pyrimidines?
- Answer : Discrepancies often arise from assay conditions (e.g., cell lines, incubation times) or structural variations. For example, 3-allyl-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one showed varying IC₅₀ values due to substituent effects . Mitigate this by:
- Standardizing assays (e.g., ATP levels for kinase inhibition).
- Conducting comparative SAR studies with systematic structural modifications.
Q. What experimental strategies can optimize the synthetic yield of this compound while minimizing byproducts?
- Answer :
- Catalyst screening : Replace traditional POCl₃ with ionic liquids to enhance regioselectivity.
- Solvent optimization : Use DMF under microwave irradiation ( ) to reduce reaction time.
- Workup protocols : Employ liquid-liquid extraction (e.g., dichloromethane/water) followed by recrystallization (ethanol/water) for higher purity .
Q. How can the environmental fate of this compound be evaluated, and what are the implications for ecotoxicology studies?
- Answer : Follow the INCHEMBIOL framework ():
- Phase 1 : Determine logP (octanol-water) and hydrolysis rate (pH 7–9 buffers).
- Phase 2 : Assess biodegradability (OECD 301F test) and bioaccumulation in model organisms (e.g., Daphnia magna).
- Phase 3 : Conduct microcosm studies to evaluate long-term ecosystem impacts .
Q. What in vivo models are suitable for studying this compound’s pharmacokinetics and efficacy?
- Answer :
- Rodent models : Sprague-Dawley rats for bioavailability studies (oral vs. IV administration).
- Disease models : Xenograft mice (e.g., HCT-116 colon cancer) for antitumor activity, referencing protocols used for 4-[4-(3,4-dichlorophenyl)piperazin-1-yl] analogs .
- Metabolite profiling : LC-MS/MS to identify phase I/II metabolites in plasma and urine.
Methodological Frameworks
Q. How can researchers design a study linking this compound’s mechanism of action to a specific biological pathway?
- Answer : Apply the quadripolar model ():
- Theoretical pole : Hypothesize kinase inhibition (e.g., JAK2/STAT3 pathway).
- Epistemological pole : Validate via siRNA knockdown or CRISPR-Cas9 gene editing.
- Technical pole : Use phospho-specific antibodies in Western blotting.
- Morphological pole : Correlate pathway modulation with phenotypic changes (e.g., apoptosis assays) .
Notes
- Methodological Rigor : All answers align with ’s emphasis on linking research to theoretical frameworks and experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
